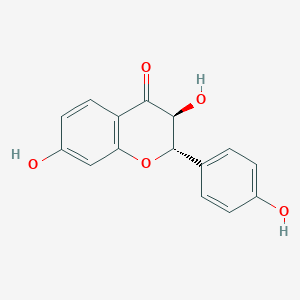
Terbutryn-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbutryn-d9 is a deuterated form of Terbutryn, a triazine herbicide widely used for controlling grasses and broad-leaved weeds. The deuterated version, this compound, is often used in scientific research to study the environmental fate and behavior of Terbutryn due to its stability and distinguishable isotopic signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the Terbutryn molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Terbutryn-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Terbutryn-d9 is used extensively in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of Terbutryn.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Terbutryn in environmental samples.
Toxicology: Helps in studying the toxicological effects and metabolic pathways of Terbutryn in biological systems.
Agricultural Research: Used to investigate the efficacy and environmental impact of herbicides.
Wirkmechanismus
Terbutryn-d9, like Terbutryn, inhibits photosynthesis by blocking the photosystem II complex in plants. This disruption prevents the electron transport chain from functioning properly, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different environmental behavior.
Simazine: Used for similar purposes but has a different degradation pathway.
Propazine: Shares structural similarities but differs in its environmental persistence.
Uniqueness of Terbutryn-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations compared to non-deuterated compounds.
Eigenschaften
Molekularformel |
C10H19N5S |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI-Schlüssel |
IROINLKCQGIITA-WVZRYRIDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



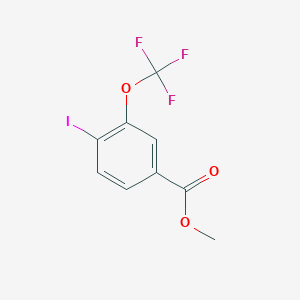
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
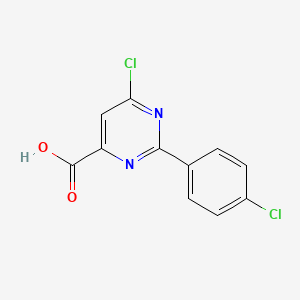
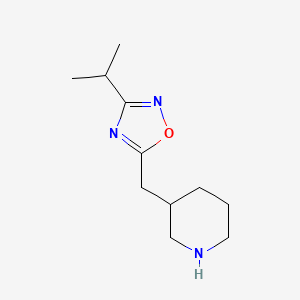
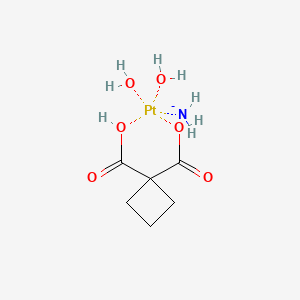
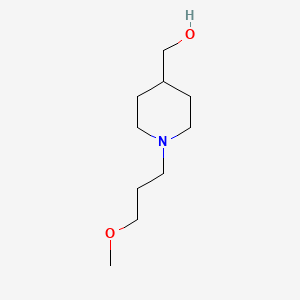
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
